N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-fluorobenzamide
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Description
N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-fluorobenzamide and its analogs have been explored for their potential as antitubercular agents. A study synthesized a library of dihydropyrimidines and evaluated their in vitro activity against Mycobacterium tuberculosis. Two compounds from this series demonstrated significant antitubercular activity, suggesting potential use in tuberculosis treatment (Trivedi et al., 2010).
Anticancer Properties
Several compounds structurally related to this compound have been investigated for their anticancer properties. One such compound, identified as AZD4877, has demonstrated potent biochemical activity and promising pharmaceutical properties for clinical development as a cancer treatment. This compound has shown to arrest cells in mitosis, leading to cell death, making it a potential candidate for cancer therapy (Theoclitou et al., 2011).
Antimicrobial Activity
The antimicrobial potential of related fluorobenzamide compounds has been explored. A study focused on synthesizing new derivatives with fluorine atoms incorporated in the benzoyl group, which significantly enhanced their antimicrobial activity. These compounds showed notable efficacy against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial drugs (Desai et al., 2013).
Anti-inflammatory Activity
Compounds similar to this compound have been synthesized and evaluated for their anti-inflammatory activity. A study synthesized several derivatives and found that some exhibited significant anti-inflammatory effects, suggesting their potential use in treating inflammatory conditions (Sunder et al., 2013).
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-11(2)15-10-18(27)24-20(22-15)26-17(9-16(25-26)12-7-8-12)23-19(28)13-5-3-4-6-14(13)21/h3-6,9-12H,7-8H2,1-2H3,(H,23,28)(H,22,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZOBRLAFGSJOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.